1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-4-phenylbutan-1-one
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Overview
Description
The compound appears to contain a bicyclic structure (azabicyclo[3.2.1]oct-2-en-8-yl) and a phenylbutan-1-one group. The azabicyclo[3.2.1]oct-2-en-8-yl group is a type of bicyclic compound containing nitrogen, and phenylbutan-1-one is a type of ketone with a phenyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the bicyclic structure, possibly through a Diels-Alder reaction or other cyclization process, followed by the attachment of the phenylbutan-1-one group .Molecular Structure Analysis
The molecular structure would be determined by the specific arrangement of atoms and bonds in the molecule. The bicyclic structure would likely contribute to the rigidity and three-dimensional shape of the molecule .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. The ketone could potentially undergo reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure and functional groups. For example, the presence of a ketone could influence its polarity and solubility .Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Asymmetric 1,3-Dipolar Cycloadditions
The compound has been used in asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities .
Monoamine Neurotransmitter Re-uptake Inhibitors
The compound has been found useful as monoamine neurotransmitter re-uptake inhibitors . This application is significant in the field of neuroscience and could potentially be used in the treatment of various neurological disorders .
Drug Discovery
The 2-Azabicyclo [3.2.1]octane scaffold, which is similar to the 8-azabicyclo[3.2.1]octane scaffold, has significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Enantioselective Construction
The compound has been used in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This is an important methodology in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Desymmetrization Process
The compound has been used in a desymmetrization process starting from achiral tropinone derivatives . This process is significant in the field of synthetic chemistry .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-17(11-4-8-14-6-2-1-3-7-14)18-15-9-5-10-16(18)13-12-15/h1-3,5-7,9,15-16H,4,8,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBYYYGWJCGHJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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